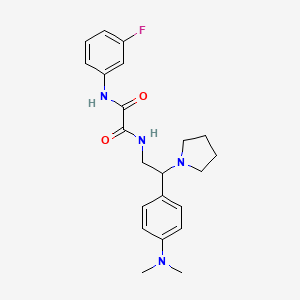

![molecular formula C14H13Cl2N3OS B2845261 3-(2,6-dichlorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide CAS No. 866048-94-4](/img/structure/B2845261.png)

3-(2,6-dichlorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

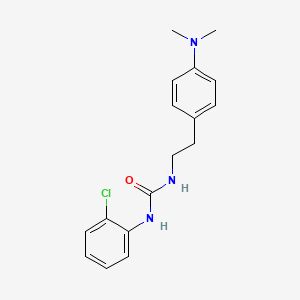

The compound “3-(2,6-dichlorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains a 2,6-dichlorophenyl group and a dimethylamino group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring, the 2,6-dichlorophenyl group, and the dimethylamino group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the isoxazole ring might undergo reactions at the carbon-carbon double bond or at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethylamino group and the halogenated phenyl group could affect the compound’s solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Metabolism and Environmental Impact

Herbicide Metabolism in Plants : The metabolism of clomazone, a herbicide, in soybean plants involves dealkylation and conjugation processes, leading to the formation of various metabolites. This study highlights the complex metabolic pathways herbicides undergo in agricultural settings, potentially relevant to understanding the environmental fate and metabolic processing of related compounds (ElNaggar et al., 1992).

Environmental Hazard Assessment : Research on the dissipation and hazard assessment of clomazone and other herbicides in Australian rice culture provides insights into their environmental impact. This is crucial for evaluating the ecological safety and degradation pathways of structurally related compounds (Quayle et al., 2006).

Medicinal Chemistry and Drug Design

Nonpeptide Agonist Discovery : The identification of nonpeptidic agonists for specific receptors, as seen in the discovery of a selective urotensin-II receptor agonist, showcases the potential for structurally related compounds to serve as pharmacological tools or drug leads in medicinal chemistry (Croston et al., 2002).

Synthesis and Bioassay of Cyclooxygenase-2 Inhibitors : The synthesis and structural analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its evaluation as a cyclooxygenase-2 inhibitor highlight the process of designing and testing compounds for specific therapeutic targets, which could be relevant for the development of therapeutics based on similar chemical structures (Al-Hourani et al., 2016).

Material Science and Polymer Chemistry

- Polymer Synthesis Using Building Blocks : The utilization of toluenesulfonamide derivatives for synthesizing novel triazepines, pyrimidines, and azoles in polymer chemistry illustrates the versatility of certain functional groups in constructing complex molecular architectures, which could be applicable to the synthesis of polymers or materials with specific properties using related compounds (Khodairy et al., 2016).

Corrosion Inhibition

- Corrosion Inhibition Studies : The synthesis of a heterocyclic compound and its application as a corrosion inhibitor in acid medium demonstrate the potential of using similar chemical structures for protecting metals in industrial applications. This research provides a foundation for developing new corrosion inhibitors based on related chemical frameworks (Boudjellal et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)-5-methyl-1,2-oxazole-4-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3OS/c1-8-11(14(21)17-7-19(2)3)13(18-20-8)12-9(15)5-4-6-10(12)16/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKTWUWORHTRKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=S)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-dichlorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B2845180.png)

![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole](/img/structure/B2845182.png)

![N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2845189.png)

![6-[(2-methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2845190.png)

amine](/img/structure/B2845194.png)

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/no-structure.png)

![N-(5-{3-[(1-Benzyl-1h-1,2,3-Triazol-4-Yl)methoxy]benzyl}-1,3-Thiazol-2-Yl)-2-[(4,6-Dimethylpyrimidin-2-Yl)sulfanyl]acetamide](/img/structure/B2845201.png)